molecular formula C12H22N2O2 B1334222 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid CAS No. 349534-98-1

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1334222
CAS RN: 349534-98-1
M. Wt: 226.32 g/mol
InChI Key: MVVCBMNRXWHOBD-UHFFFAOYSA-N
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Description

“1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound. It is a white solid . The empirical formula is C12H24N2O3 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of Ethyl N-Boc-4-methylpiperidine-4-carboxylate and lithium hydroxide in methanol . Another method involves the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of “1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid group and a methyl group attached .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid” is a white solid . The empirical formula is C12H24N2O3 .

Scientific Research Applications

Pharmaceutical Intermediates

MPAA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is versatile, allowing for the introduction of different functional groups that can lead to a wide range of therapeutic agents. For instance, MPAA derivatives have been utilized in the development of inhibitors targeting 17-HSD1, an enzyme involved in steroid metabolism and associated with hormone-dependent diseases .

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVCBMNRXWHOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249293
Record name 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

CAS RN

349534-98-1
Record name 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349534-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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